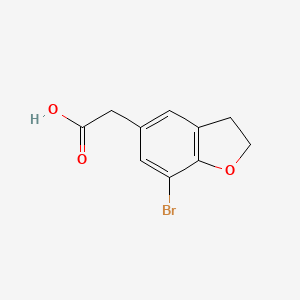
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves the bromination of 2,3-dihydro-1-benzofuran followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
科学的研究の応用
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzofuranyl-5-acetic acid: Similar in structure but lacks the bromine substituent.
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl ester: Another benzofuran derivative with different substituents.
Uniqueness
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with enhanced properties .
特性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-6(5-9(12)13)3-7-1-2-14-10(7)8/h3-4H,1-2,5H2,(H,12,13) |
InChIキー |
FHRKVRDNKBOYTD-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C(C=C2Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)

![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)

